

# Ammothamnine: A Comprehensive Technical Guide to its Synonyms, Related Compounds, and Biological Activities

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ammothamnine

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## Abstract

**Ammothamnine**, a naturally occurring quinolizidine alkaloid, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of **Ammothamnine**, including its various synonyms and closely related chemical entities. The document consolidates quantitative data on its biological effects, outlines detailed experimental protocols for key assays, and visualizes the intricate signaling pathways through which it exerts its therapeutic potential. This resource is intended to serve as a valuable reference for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.

## Introduction

**Ammothamnine** is a tetracyclic quinolizidine alkaloid predominantly isolated from plants of the *Sophora* genus, which have a long history of use in traditional medicine. Chemically, it is the N-oxide of matrine, another well-studied alkaloid from the same plant source.<sup>[1]</sup> The introduction of an N-oxide functional group significantly influences its pharmacokinetic and pharmacodynamic properties. **Ammothamnine** has demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, antiviral, and immunomodulatory effects, making it a promising candidate for further therapeutic development.

## Synonyms and Chemical Identity

**Ammothamnine** is known by several synonyms in scientific literature and chemical databases, which can sometimes lead to confusion. It is crucial for researchers to recognize these alternative names to ensure a comprehensive review of existing data.

- Primary Synonym: Oxymatrine[2][3][4]
- Other Common Synonyms: Matrine oxide, Matrine N-oxide, Pachycarpidine[2][4][5]
- Systematic IUPAC Name: (1R,2R,9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.0<sup>2,7</sup>.0<sup>13,17</sup>]heptadecan-6-one[2]
- CAS Number: 16837-52-8[5][6]
- PubChem CID: 114850[2]
- Molecular Formula: C<sub>15</sub>H<sub>24</sub>N<sub>2</sub>O<sub>2</sub>[2]
- Molecular Weight: 264.36 g/mol [2]

## Related Compounds

The biological and chemical landscape of **Ammothamnine** is closely intertwined with its parent compound, matrine, and other structurally similar alkaloids.

### Matrine

Matrine is the precursor to **Ammothamnine** and is itself a pharmacologically active alkaloid. It shares many of the same biological activities as **Ammothamnine** but can exhibit different potencies and toxicities. The conversion of matrine to **Ammothamnine** (Oxymatrine) can occur both in vivo and through synthetic oxidation.[1]

### Sophoridine

Sophoridine is another quinolizidine alkaloid found in Sophora species. It shares the same core tetracyclic structure and has also been investigated for its anti-cancer and anti-inflammatory properties.[4]

## Quantitative Biological Data

The following tables summarize the in vitro cytotoxic activities of **Ammothamnine** (Oxymatrine) and its related compounds against various cancer cell lines, as represented by their half-maximal inhibitory concentration (IC50) values.

Table 1: IC50 Values of **Ammothamnine** (Oxymatrine) Against Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (mg/mL)	Incubation Time (h)	Reference
MCF-7	Breast Cancer	~32	24	<a href="#">[3]</a>
MCF-7	Breast Cancer	<16	48	<a href="#">[3]</a>
HGC-27	Gastric Cancer	2.2	48	
AGS	Gastric Cancer	1.8	48	

Table 2: IC50 Values of Sophoridine and its Derivatives Against Various Cancer Cell Lines

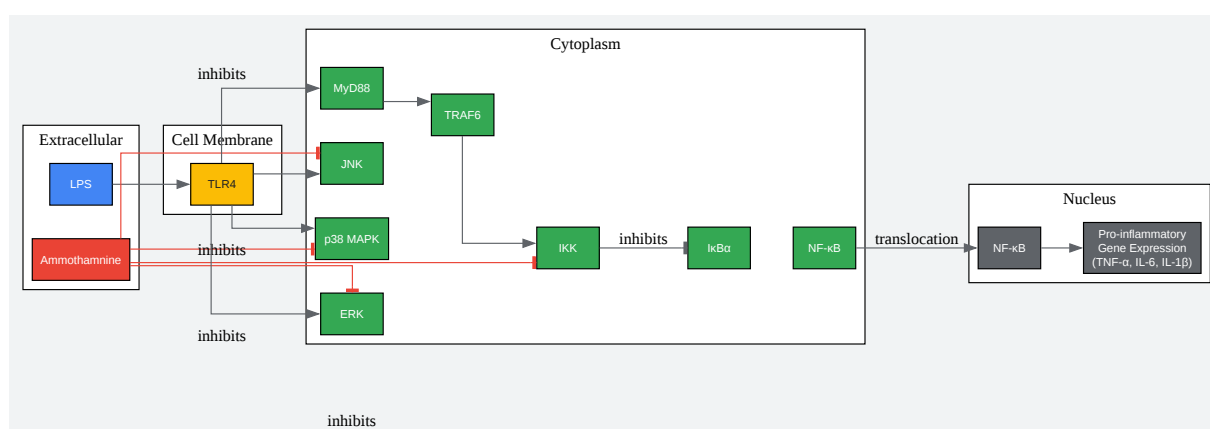
Compound	Cell Line	Cancer Type	IC50 (μM)	Reference
Sophoridine	SGC7901	Gastric Cancer	3.52	[6]
Sophoridine	AGS	Gastric Cancer	3.91	[6]
Sophoridine Derivative 6b	Various	-	-	[4]
Sophoridine Derivatives (38a-e)	S180	Sarcoma	1-4	[4]
Sophoridine Derivatives (38a-e)	H22	Hepatoma	1-4	[4]
Sophoridine Derivative 7	HepG2	Liver Cancer	0.93 - 1.89	[6]
Sophoridine Derivative 7	SMMC-7721	Liver Cancer	0.93 - 1.89	[6]
Sophoridine Derivative 7	Hela	Cervical Cancer	0.93 - 1.89	[6]
Sophoridine Derivative 7	CNE1	Nasopharyngeal Carcinoma	0.93 - 1.89	[6]
Sophoridine Derivative 7	CNE2	Nasopharyngeal Carcinoma	0.93 - 1.89	[6]
Sophoridine Derivative 7	MCF7	Breast Cancer	0.93 - 1.89	[6]

## Signaling Pathways and Mechanisms of Action

**Ammothamine** (Oxymatrine) exerts its diverse biological effects by modulating multiple intracellular signaling pathways. These pathways are central to processes such as inflammation, cell proliferation, apoptosis, and viral replication.

## Anti-inflammatory Pathways

**Ammothamnine** has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-6, and IL-1 $\beta$ . A key mechanism for this is the inhibition of the NF- $\kappa$ B signaling pathway.[2] It also modulates the activity of M1 and M2 macrophages and can regulate the balance of Treg and Th17 cells.[7][8]

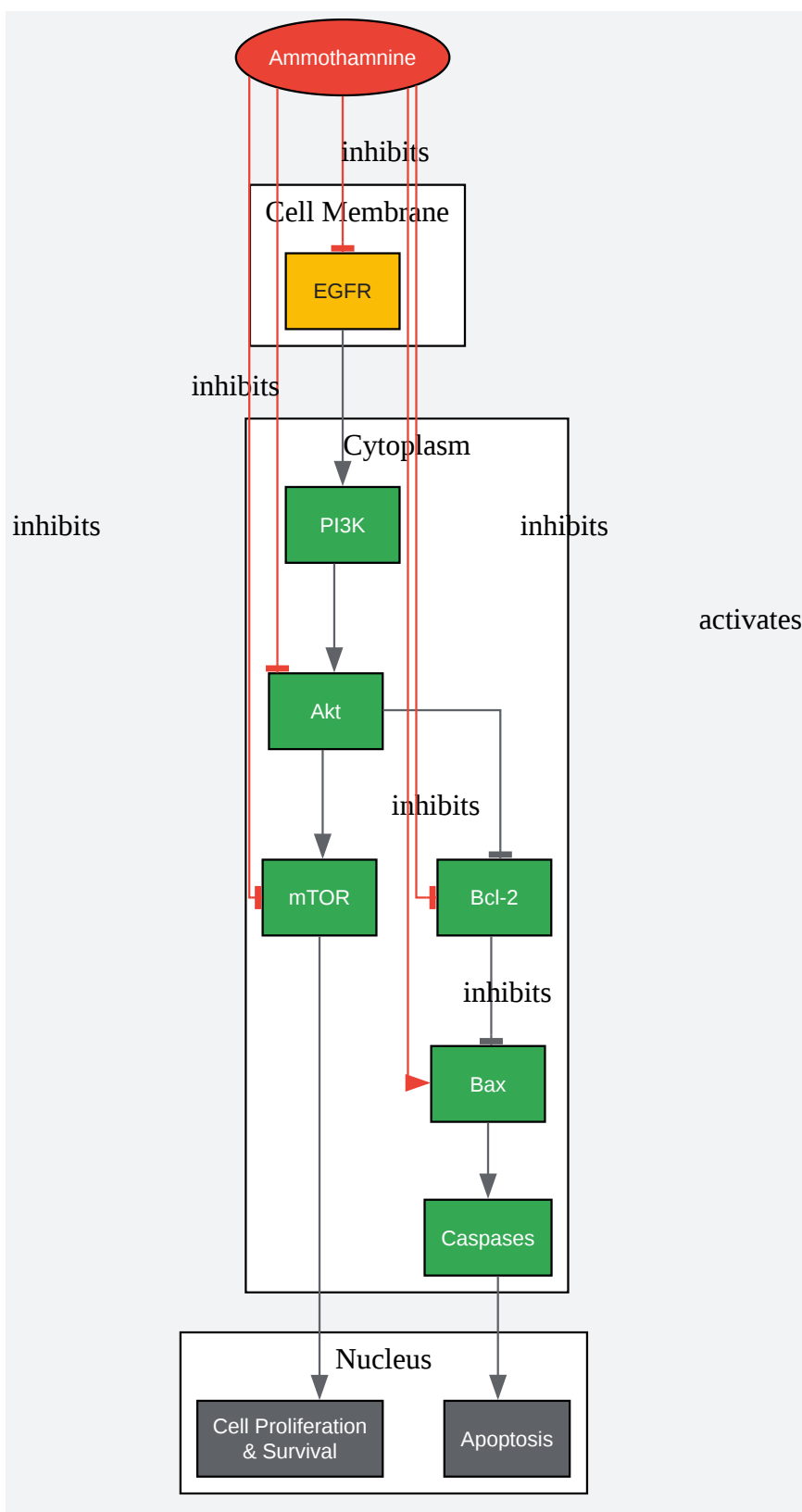


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Caption: **Ammothamnine**'s anti-inflammatory mechanism via NF- $\kappa$ B and MAPK pathways.

## Anti-cancer Pathways

The anti-tumor activity of **Ammothamnine** is multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis. It has been shown to modulate several key cancer-related signaling pathways, including PI3K/Akt, MAPK/ERK, and Wnt/ $\beta$ -catenin.[2]

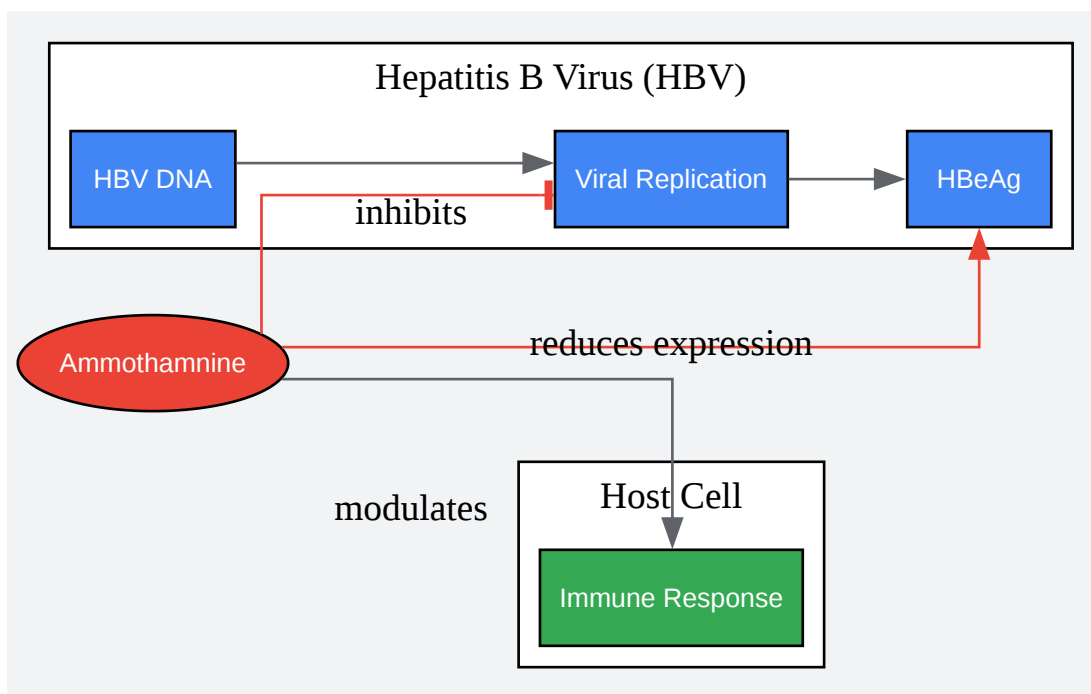


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Caption: **Ammothamnine's** anti-cancer effects via the EGFR/PI3K/Akt/mTOR pathway.

## Antiviral Pathways

**Ammothamnine** has demonstrated significant antiviral activity, particularly against the hepatitis B virus (HBV). Its mechanisms include the inhibition of viral replication and the modulation of the host immune response to the infection.[2]



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Caption: **Ammothamnine's** antiviral mechanism against Hepatitis B Virus.

## Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in **Ammothamnine** research. These protocols are representative and may require optimization for specific experimental conditions.

## Cell Viability Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

- Reagents:

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Procedure:
  - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[\[9\]](#)
  - Treat cells with various concentrations of **Ammothamnine** and incubate for the desired time period (e.g., 24, 48, 72 hours).
  - After incubation, add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C. [\[3\]](#)
  - Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.[\[9\]](#)
  - Measure the absorbance at 570 nm using a microplate reader.[\[9\]](#)

The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability.

- Reagents:
  - CCK-8 solution
  - Cell culture medium
- Procedure:
  - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[\[2\]](#)



- Add various concentrations of **Ammothamnine** to the wells and incubate for the desired time.
- Add 10 µL of CCK-8 solution to each well.[\[2\]](#)
- Incubate the plate for 1-4 hours at 37°C.[\[2\]](#)
- Measure the absorbance at 450 nm using a microplate reader.[\[2\]](#)

## Cell Migration and Invasion Assay (Transwell Assay)

This assay is used to assess the migratory and invasive potential of cells.

- Reagents and Materials:
  - Transwell inserts (8 µm pore size)
  - Matrigel (for invasion assay)
  - Serum-free medium
  - Medium with chemoattractant (e.g., 10% FBS)
  - Crystal violet stain
- Procedure:
  - For invasion assays, coat the upper surface of the Transwell inserts with Matrigel.
  - Seed cells (e.g.,  $5 \times 10^4$  cells) in serum-free medium in the upper chamber of the insert.
  - Add medium containing a chemoattractant to the lower chamber.
  - Incubate for 24-48 hours.
  - Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
  - Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

- Count the stained cells under a microscope.

## Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

- Reagents and Materials:

- Lysis buffer
- Protein assay reagent (e.g., BCA)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (specific to the proteins of interest)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

- Procedure:

- Lyse cells and determine protein concentration.
- Separate proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibody overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

## Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the concentration of a specific protein, such as a cytokine, in a sample.

- Reagents and Materials:
  - ELISA plate pre-coated with capture antibody
  - Detection antibody
  - Streptavidin-HRP
  - TMB substrate
  - Stop solution
  - Wash buffer
  - Standard protein
- Procedure:
  - Add standards and samples to the wells of the ELISA plate and incubate.
  - Wash the plate and add the detection antibody. Incubate.
  - Wash the plate and add Streptavidin-HRP. Incubate.
  - Wash the plate and add TMB substrate. Incubate in the dark.
  - Add stop solution to stop the reaction.
  - Measure the absorbance at 450 nm using a microplate reader.
  - Calculate the concentration of the protein in the samples based on the standard curve.

## Conclusion

**Ammothamnine**, also known as Oxymatrine, is a promising natural product with a wide array of pharmacological activities. Its ability to modulate key signaling pathways involved in inflammation, cancer, and viral infections underscores its therapeutic potential. This technical guide provides a consolidated resource of its synonyms, related compounds, quantitative biological data, and relevant experimental protocols to facilitate further research and development in this exciting field. A thorough understanding of its mechanisms of action and the application of standardized experimental procedures will be crucial in translating the preclinical promise of **Ammothamnine** into clinical applications.

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Address: 3281 E Guasti Rd

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